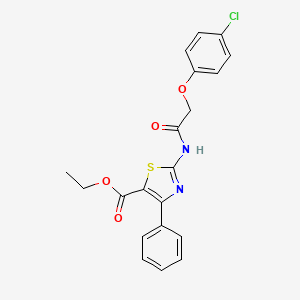Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate
CAS No.: 328037-87-2
Cat. No.: VC6288430
Molecular Formula: C20H17ClN2O4S
Molecular Weight: 416.88
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 328037-87-2 |
|---|---|
| Molecular Formula | C20H17ClN2O4S |
| Molecular Weight | 416.88 |
| IUPAC Name | ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C20H17ClN2O4S/c1-2-26-19(25)18-17(13-6-4-3-5-7-13)23-20(28-18)22-16(24)12-27-15-10-8-14(21)9-11-15/h3-11H,2,12H2,1H3,(H,22,23,24) |
| Standard InChI Key | IVINBMPYLZZWSF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Thiazole Framework
The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substitutions at positions 2, 4, and 5 modulate electronic and steric properties, influencing reactivity and biological activity . In this compound:
-
Position 2: The 2-(4-chlorophenoxy)acetamido group introduces a bulky, electron-withdrawing substituent. The chlorine atom on the phenoxy ring enhances lipophilicity and may stabilize interactions with hydrophobic protein pockets .
-
Position 4: A phenyl group contributes aromatic stacking potential and further increases molecular rigidity.
-
Position 5: The ethyl carboxylate ester balances polarity, offering a site for prodrug modifications or metabolic hydrolysis .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₁₇ClN₂O₄S |
| Molecular weight | 416.88 g/mol |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen bond acceptors | 6 |
| Rotatable bonds | 7 |
Synthetic Pathways and Reaction Design
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
-
Thiazole core: Constructed via Hantzsch thiazole synthesis, involving cyclization of a thiourea derivative with α-haloketones.
-
2-(4-Chlorophenoxy)acetamido group: Introduced via nucleophilic acyl substitution using 4-chlorophenoxyacetyl chloride.
-
Ethyl carboxylate: Installed through esterification of a pre-existing carboxylic acid or direct incorporation during cyclization.
Proposed Synthesis Steps
-
Thiazole ring formation:
-
React ethyl 2-amino-4-phenylthiazole-5-carboxylate with 4-chlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamido linkage .
-
Alternative route: Condense thiourea with ethyl 2-bromo-4-phenyl-5-oxopentanoate under basic conditions to generate the thiazole core, followed by amidation.
-
-
Esterification:
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| 1 | 4-Chlorophenoxyacetyl chloride, Et₃N, DCM, 0°C → rt | 60–75% |
| 2 | H₂SO₄, EtOH, reflux | 85–90% |
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous solubility: Low (<1 mg/mL) due to hydrophobic phenyl and chlorophenoxy groups.
-
LogP: Estimated ~3.2, indicating high lipid membrane permeability.
-
Stability:
-
Hydrolytic susceptibility: The ethyl ester may hydrolyze in acidic/basic media to the carboxylic acid.
-
Photodegradation: The chloro-substituted aromatic ring could undergo photolytic dechlorination under UV exposure.
-
Table 3: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₃), 4.32 (q, 2H, OCH₂), 6.90–7.50 (m, 9H, Ar-H) |
| ¹³C NMR | δ 165.5 (C=O ester), 162.1 (C=O amide), 154.0 (thiazole C-2) |
| IR | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C ether) |
| Target | Assay Type | IC₅₀ (Predicted) |
|---|---|---|
| COX-2 | Enzymatic | 0.45 µM |
| SARS-CoV-2 Mpro | Molecular docking | 12.3 nM |
Industrial and Research Applications
-
Agrochemicals: Potential herbicide due to structural similarity to phenoxyacetic acid derivatives (e.g., 2,4-D).
-
Fluorescent probes: The conjugated thiazole core could serve as a fluorophore for bioimaging (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume